An In-depth Technical Guide to the Chemical Properties of N-Boc-undecane-1,11-diamine
An In-depth Technical Guide to the Chemical Properties of N-Boc-undecane-1,11-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-undecane-1,11-diamine, also known as tert-butyl (11-aminoundecyl)carbamate, is a bifunctional organic compound that has garnered significant interest in the field of medicinal chemistry, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). Its long aliphatic chain provides spatial separation, while the terminal primary amine and Boc-protected amine offer orthogonal handles for conjugation to different molecular entities. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
N-Boc-undecane-1,11-diamine is characterized by a C11 alkyl chain, providing it with considerable lipophilicity. The terminal primary amine is a nucleophilic site, while the tert-butyloxycarbonyl (Boc) protected amine is stable under various conditions but can be readily deprotected under mild acidic conditions.
| Property | Value | Source |
| CAS Number | 937367-26-5 | [1] |
| Molecular Formula | C₁₆H₃₄N₂O₂ | [1] |
| Molecular Weight | 286.45 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in methanol (B129727), ethanol, dichloromethane (B109758), and other common organic solvents. | Inferred from similar compounds |
| Melting Point | Not explicitly reported, but expected to be a low-melting solid. | |
| Boiling Point | Not reported. |
Synthesis and Purification
The synthesis of N-Boc-undecane-1,11-diamine typically involves the selective mono-protection of 1,11-diaminoundecane (B1582458). A common challenge in the synthesis of mono-protected diamines is the potential for di-protection. Several methods have been developed to achieve high selectivity for the mono-protected product.
Experimental Protocol: Selective Mono-Boc Protection of 1,11-Diaminoundecane
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[2]
Materials:
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1,11-Diaminoundecane
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Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Anhydrous Methanol (MeOH)
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Chlorotrimethylsilane (B32843) (Me₃SiCl) or Thionyl chloride (SOCl₂)
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Deionized Water
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Diethyl ether
-
Sodium hydroxide (B78521) (NaOH) solution (2N)
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Dichloromethane (DCM)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,11-diaminoundecane (1.0 equivalent) in anhydrous methanol at 0 °C.
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Slowly add chlorotrimethylsilane (1.0 equivalent) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt of the diamine may form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
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Add deionized water (approximately 1 mL per gram of diamine) to the mixture.
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Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol.
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Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
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Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-undecane-1,11-diamine.
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The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Synthetic workflow for N-Boc-undecane-1,11-diamine.
Chemical Reactivity
The chemical reactivity of N-Boc-undecane-1,11-diamine is dictated by its two distinct amine functionalities.
Reactions of the Primary Amine
The terminal primary amine is a versatile nucleophile and can participate in a variety of reactions, including:
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Amide Bond Formation: Reacts with carboxylic acids, acyl chlorides, and activated esters (e.g., NHS esters) to form amide bonds. This is a common strategy for attaching the linker to a protein-of-interest (POI) ligand in PROTAC synthesis.[1]
-
Reductive Amination: Reacts with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.
-
Nucleophilic Substitution: Can act as a nucleophile in Sₙ2 reactions with alkyl halides.
Deprotection of the Boc Group
The Boc protecting group is stable to a wide range of reaction conditions but can be efficiently removed under mild acidic conditions to liberate the second primary amine.
Experimental Protocol: Boc Deprotection
Materials:
-
N-Boc-undecane-1,11-diamine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-Boc-undecane-1,11-diamine in dichloromethane.
-
Add an excess of the acidic deprotection reagent (e.g., TFA or HCl in dioxane) at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
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Upon completion, remove the solvent and excess acid under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the deprotected diamine with an appropriate organic solvent.
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Dry the organic layer and concentrate to obtain the 1,11-diaminoundecane.
Reactivity of N-Boc-undecane-1,11-diamine.
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | br s | 1H | -NH- (carbamate) |
| 3.08 | q, J = 6.8 Hz | 2H | -CH₂-NHBoc |
| 2.68 | t, J = 7.2 Hz | 2H | -CH₂-NH₂ |
| 1.48 | m | 2H | -CH₂-CH₂-NHBoc |
| 1.44 | s | 9H | -C(CH₃)₃ |
| 1.26 | m | 16H | -(CH₂)₈- |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| 156.1 | -C=O (carbamate) |
| 79.0 | -C(CH₃)₃ |
| 42.2 | -CH₂-NH₂ |
| 40.5 | -CH₂-NHBoc |
| 33.8 | -CH₂-CH₂-NH₂ |
| 30.1 | -CH₂-CH₂-NHBoc |
| 29.5 - 29.3 | -(CH₂)₇- |
| 28.4 | -C(CH₃)₃ |
| 26.8 | Alkyl chain carbons |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | N-H stretch (amine and carbamate) |
| 2920, 2850 | C-H stretch (aliphatic) |
| ~1685 | C=O stretch (carbamate) |
| ~1520 | N-H bend (carbamate) |
| ~1170 | C-O stretch (carbamate) |
Sample preparation: Thin film or KBr pellet
Mass Spectrometry
| m/z | Assignment |
| 287.27 | [M+H]⁺ |
| 231.22 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 187.20 | [M - Boc + H]⁺ |
Ionization mode: Electrospray Ionization (ESI), positive ion mode
Applications in Drug Development
The primary application of N-Boc-undecane-1,11-diamine is as a linker in the construction of PROTACs. The undecane (B72203) chain provides a flexible and lipophilic spacer to bridge the POI-binding ligand and the E3 ligase-recruiting ligand. The orthogonal protecting group strategy allows for the sequential attachment of these two ligands. The length and composition of the linker are critical for the efficacy of a PROTAC, and the C11 chain of this molecule offers a significant span to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.
Conclusion
N-Boc-undecane-1,11-diamine is a valuable chemical tool for researchers in drug discovery, particularly for the development of PROTACs. Its well-defined structure, predictable reactivity, and the availability of synthetic protocols make it an accessible and versatile building block for the construction of complex bioactive molecules. The data and protocols presented in this guide provide a solid foundation for its effective utilization in the laboratory.
